molecular formula C15H14N2O2S B2384915 4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034299-32-4

4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2384915
CAS No.: 2034299-32-4
M. Wt: 286.35
InChI Key: VOBCAAHQDWTDSN-UHFFFAOYSA-N
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Description

4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a complex organic compound that features a benzamide core with a cyano group and a thiophene ring.

Scientific Research Applications

4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

Thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The process can be carried out without solvents at room temperature or with stirring at elevated temperatures . Another approach involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzamide core and the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.

    Cyanoacetamide Derivatives: These compounds are known for their biological activities and are used as precursors in heterocyclic synthesis.

Uniqueness

4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide stands out due to its combination of a cyano group, a benzamide core, and a thiophene ring.

Properties

IUPAC Name

4-cyano-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c16-9-11-1-3-12(4-2-11)15(19)17-7-5-14(18)13-6-8-20-10-13/h1-4,6,8,10,14,18H,5,7H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBCAAHQDWTDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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